molecular formula C24H26N4O2S B2890639 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1173781-03-7

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2890639
CAS No.: 1173781-03-7
M. Wt: 434.56
InChI Key: XUYJCHIQFBVMDK-UHFFFAOYSA-N
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Description

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an accumulation of acetyl groups on the histones, which results in a more relaxed chromatin structure and affects gene expression .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway, which is crucial for many cellular processes, including growth, proliferation, differentiation, motility, survival, and intracellular trafficking . It also impacts the regulation of gene expression through its action on HDAC .

Result of Action

The dual inhibition of PI3K and HDAC by this compound can lead to potent antiproliferative activities, as demonstrated in cellular assays against K562 and Hut78 . This suggests that the compound could be effective in treating conditions characterized by abnormal cell proliferation, such as cancer .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-15(2)12-20-23(30)28-22(26-20)18-6-4-5-7-19(18)27-24(28)31-14-21(29)25-13-17-10-8-16(3)9-11-17/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYJCHIQFBVMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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